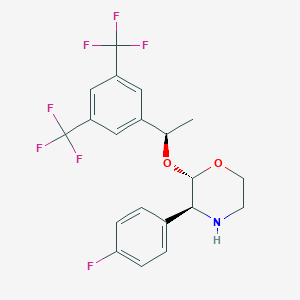
Fosaprepitant Morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosaprepitant Morpholine is an intravenous prodrug of aprepitant, which is used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It is rapidly converted to aprepitant in the body, which then acts as a neurokinin-1 receptor antagonist .
準備方法
Synthetic Routes and Reaction Conditions
Fosaprepitant Morpholine is synthesized through a series of chemical reactions that involve the formation of its morpholine ring and the attachment of various functional groups. The synthesis typically involves the use of reagents such as sodium chloride and dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In industrial settings, this compound is produced as a lyophilized powder for solution for infusion. The production process includes reconstitution with sodium chloride solution and subsequent dilution to achieve the desired concentration for intravenous administration .
化学反応の分析
Types of Reactions
Fosaprepitant Morpholine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF) and sodium chloride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from these reactions is aprepitant, which is the active form of this compound. Aprepitant acts as a neurokinin-1 receptor antagonist, preventing nausea and vomiting .
科学的研究の応用
Fosaprepitant Morpholine has a wide range of scientific research applications, including:
Chemistry: Used in the study of neurokinin-1 receptor antagonists and their chemical properties.
Biology: Investigated for its role in blocking substance P neurokinins, which are involved in the body’s response to stress and pain.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in cancer patients
Industry: Utilized in the production of antiemetic drugs and in research related to emesis prevention.
作用機序
Fosaprepitant Morpholine works by blocking the actions of substance P neurokinins in the brain, which are responsible for causing nausea and vomiting. Once administered, it is rapidly converted to aprepitant, which then binds to neurokinin-1 receptors in the brain, preventing the activation of these receptors and thereby reducing the incidence of nausea and vomiting .
類似化合物との比較
Similar Compounds
Aprepitant: The active form of Fosaprepitant Morpholine, used for the same antiemetic purposes.
Netupitant: Another neurokinin-1 receptor antagonist used to prevent CINV.
Rolapitant: Similar in function to aprepitant and netupitant, used for the prevention of CINV
Uniqueness
This compound is unique in its rapid conversion to aprepitant upon administration, providing a quick onset of action. Its intravenous form allows for controlled dosing and immediate effect, making it particularly useful in clinical settings where rapid antiemetic action is required .
特性
CAS番号 |
170902-80-4 |
|---|---|
分子式 |
C20H18F7NO2 |
分子量 |
437.4 g/mol |
IUPAC名 |
(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18+/m1/s1 |
InChIキー |
AFBDSAJOMZYQAI-VQTKTOELSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


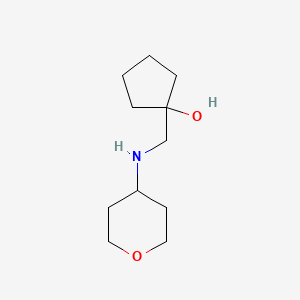
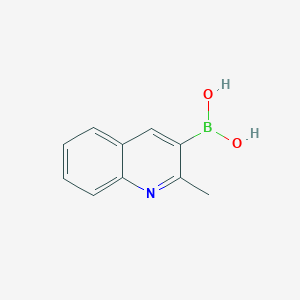
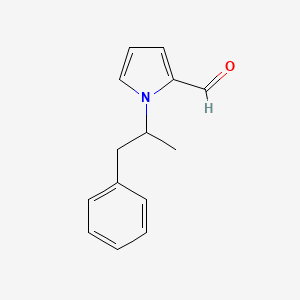
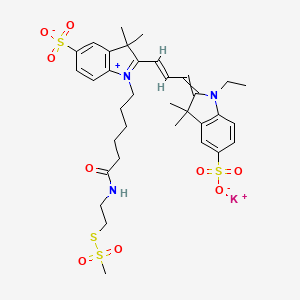
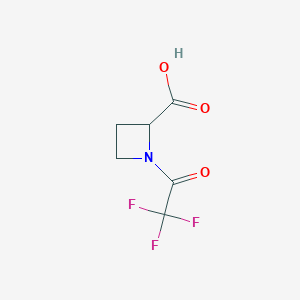
![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
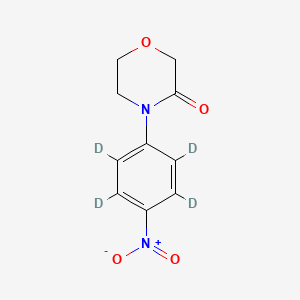
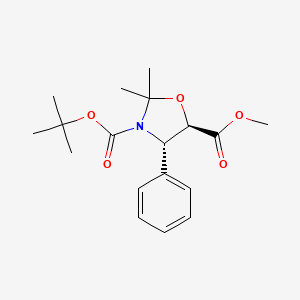
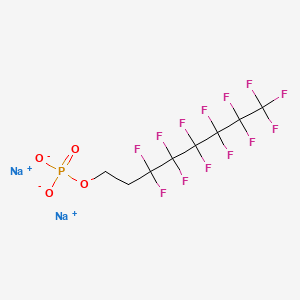
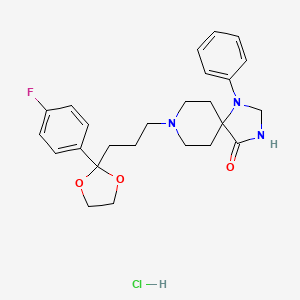
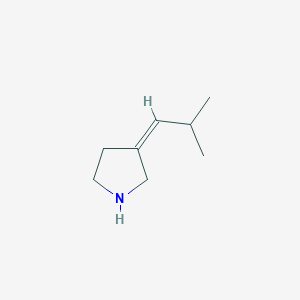
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
